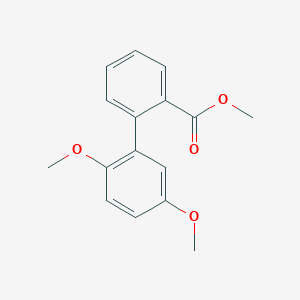

Methyl 2-(2,5-dimethoxyphenyl)benzoate

Description

Methyl 2-(2,5-dimethoxyphenyl)benzoate is a synthetic compound belonging to the class of benzoates. It is characterized by its molecular formula C16H16O4 and a molecular weight of 272.3 g/mol . This compound is known for its applications in various fields, including medical, environmental, and industrial research.

Properties

IUPAC Name |

methyl 2-(2,5-dimethoxyphenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-18-11-8-9-15(19-2)14(10-11)12-6-4-5-7-13(12)16(17)20-3/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYUNSTUJGSLMOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=CC=CC=C2C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(2,5-dimethoxyphenyl)benzoate can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of Methyl 2-(2,5-dimethoxyphenyl)benzoate often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,5-dimethoxyphenyl)benzoate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Methyl 2-(2,5-dimethoxyphenyl)benzoate has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic applications, including drug development and formulation.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(2,5-dimethoxyphenyl)benzoate involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application and context. For example, in biological systems, it may interact with enzymes or receptors to exert its effects.

Comparison with Similar Compounds

Methyl 2-(2,5-dimethoxyphenyl)benzoate can be compared with other similar compounds, such as:

Methyl 2-(4,6-dimethoxypyrimidin-2-yl)benzoate: This compound has a similar structure but different functional groups, leading to distinct chemical and biological properties.

Methyl 2-(2,5-dimethoxyphenyl)benzoate: This compound shares the same core structure but may have different substituents, affecting its reactivity and applications.

The uniqueness of Methyl 2-(2,5-dimethoxyphenyl)benzoate lies in its specific functional groups and their influence on its chemical and biological properties.

Biological Activity

Methyl 2-(2,5-dimethoxyphenyl)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables to support the information presented.

Chemical Structure and Properties

Methyl 2-(2,5-dimethoxyphenyl)benzoate is an ester derivative characterized by a benzoate group attached to a dimethoxy-substituted phenyl ring. Its chemical structure can be represented as follows:

This compound's unique structure is believed to contribute to its diverse biological activities.

Antimicrobial Properties

Research indicates that Methyl 2-(2,5-dimethoxyphenyl)benzoate exhibits significant antimicrobial properties. A study evaluated its effects against various bacterial strains including Escherichia coli and Staphylococcus aureus. The results demonstrated that the compound possesses notable antibacterial activity, with minimum inhibitory concentrations (MIC) indicating effectiveness at relatively low concentrations.

Table 1: Antimicrobial Activity of Methyl 2-(2,5-dimethoxyphenyl)benzoate

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 30 |

| Enterobacter aerogenes | 40 |

These findings suggest that Methyl 2-(2,5-dimethoxyphenyl)benzoate could be a candidate for developing new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been studied for its anticancer effects. In vitro studies have shown that Methyl 2-(2,5-dimethoxyphenyl)benzoate can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Study: Anticancer Activity

In a study involving MCF-7 cells, treatment with Methyl 2-(2,5-dimethoxyphenyl)benzoate resulted in:

- Cell Viability Reduction : A significant decrease in cell viability was observed at concentrations above 25 µg/mL.

- Apoptosis Induction : Flow cytometry analysis indicated increased early and late apoptotic cell populations after treatment.

This suggests that the compound may exert its anticancer effects through pro-apoptotic pathways.

The biological activity of Methyl 2-(2,5-dimethoxyphenyl)benzoate is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. For instance:

- Enzyme Inhibition : It may inhibit key enzymes involved in cellular proliferation and survival.

- Receptor Modulation : The compound could interact with receptors that regulate cell growth and apoptosis.

Further studies are needed to elucidate these mechanisms fully.

Comparative Analysis with Similar Compounds

To understand the uniqueness of Methyl 2-(2,5-dimethoxyphenyl)benzoate, it is beneficial to compare it with structurally similar compounds.

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µg/mL) |

|---|---|---|

| Methyl 2-(2,5-dimethoxyphenyl)benzoate | 30-50 | 25 |

| Methyl 4-methoxybenzoate | >100 | >50 |

| Ethyl 3,4-dimethoxybenzoate | 40 | 30 |

This table illustrates that Methyl 2-(2,5-dimethoxyphenyl)benzoate shows superior activity compared to some related compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.